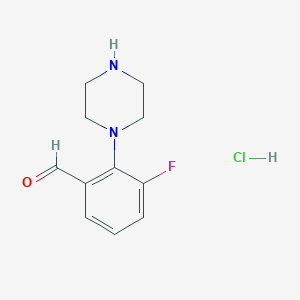

3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride

Description

Overview of Aromatic Piperazine-Benzaldehyde Derivatives

Aromatic piperazine-benzaldehyde derivatives represent a critical class of organic compounds characterized by the fusion of a benzaldehyde core with a piperazine moiety. These hybrids are structurally defined by an aromatic aldehyde group (-CHO) attached to a benzene ring, which is further substituted with a piperazine ring—a six-membered heterocycle containing two nitrogen atoms at opposing positions. The incorporation of fluorine atoms, as seen in 3-fluoro-2-(1-piperazino)-benzaldehyde hydrochloride, enhances electronic properties and metabolic stability, making such derivatives valuable in pharmaceutical research.

Piperazine-benzaldehyde compounds are renowned for their versatility in medicinal chemistry. The piperazine ring introduces conformational flexibility and hydrogen-bonding capabilities, while the aldehyde group serves as a reactive site for further chemical modifications. These structural features enable interactions with biological targets such as neurotransmitter receptors and enzymes, facilitating applications in drug discovery. For example, analogous compounds have shown promise as serotonin receptor modulators and kinase inhibitors.

Historical Context and Discovery

The development of piperazine derivatives dates to the mid-20th century, with piperazine itself first employed as an anthelmintic agent in 1953. The introduction of fluorine atoms into aromatic systems gained momentum in the 1980s, driven by the desire to improve pharmacokinetic profiles and target specificity. 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride emerged from this era of innovation, synthesized to exploit the synergistic effects of fluorine’s electronegativity and piperazine’s pharmacological adaptability.

Early synthetic routes for similar compounds involved nucleophilic aromatic substitution or reductive amination, as seen in the preparation of 4,4'-(piperazine-1,4-diyl)dibenzaldehyde. Advances in catalytic methods, particularly palladium-mediated cross-coupling, later enabled efficient access to fluorinated analogs. The specific discovery timeline of this compound remains undocumented in public literature, but its structural motifs align with patented piperazine derivatives developed for anticancer and antimicrobial applications.

Nomenclature and Chemical Identifiers

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 3-fluoro-2-(piperazin-1-yl)benzaldehyde hydrochloride . Common synonyms include:

CAS Number and Registry Data

Structural Notations

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-fluoro-2-(piperazin-1-yl)benzaldehyde hydrochloride |

| CAS Number | 1185293-49-5 |

| Molecular Formula | C₁₁H₁₄ClFN₂O |

| Molecular Weight | 244.69 g/mol |

| SMILES | O=CC1=C(C=CC(=C1)F)N2CCNCC2.Cl |

| InChIKey | NDLJCBIRQSVWQP-UHFFFAOYSA-N |

Properties

IUPAC Name |

3-fluoro-2-piperazin-1-ylbenzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(8-15)11(10)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLJCBIRQSVWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2F)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185293-49-5 | |

| Record name | Benzaldehyde, 3-fluoro-2-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Piperazine Substitution

The key step involves the nucleophilic substitution of a suitable leaving group on the fluorinated benzaldehyde intermediate with piperazine to form the 2-(1-piperazino) substituent.

Method: The reaction often employs excess piperazine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) under elevated temperatures (e.g., 100–200 °C) to facilitate displacement of a halide or other leaving group adjacent to the aldehyde.

Alternative: Reductive amination strategies can be used where the aldehyde reacts with piperazine under mild reducing conditions (e.g., sodium triacetoxyborohydride) to form the secondary amine linkage directly.

Formation of Hydrochloride Salt

After obtaining the free base of 3-Fluoro-2-(1-piperazino)-benzaldehyde, conversion to the hydrochloride salt is achieved by treatment with anhydrous hydrogen chloride gas or aqueous HCl under controlled conditions.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aromatic fluorination | Fluorinated aromatic precursor or electrophilic fluorination | Fluorinated aromatic intermediate |

| 2 | Formylation (Vilsmeier-Haack) | POCl3, DMF, controlled temperature | 3-Fluoro-benzaldehyde intermediate |

| 3 | Nucleophilic substitution | Piperazine, NMP or DMF, 100–200 °C, excess piperazine | 3-Fluoro-2-(1-piperazino)-benzaldehyde (free base) |

| 4 | Salt formation | HCl (anhydrous or aqueous), mild conditions | 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride |

Microwave-assisted nucleophilic substitution has been shown to improve yields and reduce reaction times in similar piperazine substitutions on halogenated aromatics.

Reductive amination offers a mild alternative to direct substitution, especially when aldehyde functionality is sensitive to harsh conditions.

Purification by recrystallization from ethanol or ethyl acetate-water mixtures yields high purity hydrochloride salts with good stability.

The synthesized compound is typically characterized by ^1H and ^13C NMR spectroscopy, confirming the aromatic fluorine substitution and piperazine attachment.

High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >95% purity after recrystallization.

Chemical Reactions Analysis

3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Proteomics Research

One of the primary applications of 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride is in proteomics research . This compound serves as a cross-linking agent that facilitates the study of protein interactions within biological systems.

- Cross-Linking Mechanism : The compound can covalently link nearby protein molecules, stabilizing protein complexes and capturing their interactions. Following this process, mass spectrometry techniques can be employed to identify cross-linked protein pairs, providing insights into protein interaction networks and cellular signaling pathways.

- Drug Interaction Studies : Researchers utilize this compound to investigate the interactions between proteins and potential drug candidates. By cross-linking a protein of interest with 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride and then exposing it to a drug, scientists can determine whether the drug binds directly to the protein. This information is crucial for understanding drug mechanisms and potential side effects.

Medicinal Chemistry

The compound's structure, featuring a piperazine group, suggests potential pharmacological properties that are being explored in medicinal chemistry:

- Biological Activity : Compounds containing piperazine groups are often studied for various biological activities, including anti-anxiety, antidepressant, and antipsychotic effects. The unique fluorine substitution in 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride may enhance its interaction with biological targets.

- Synthesis of Derivatives : The aldehyde functional group allows for various chemical reactions typical of aldehydes, leading to the synthesis of derivatives that may exhibit different or improved biological activities. This versatility is valuable for developing new pharmacological agents.

Chemical Behavior and Reactions

The chemical behavior of 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride is characterized by:

- Aldehyde Reactions : The compound can participate in nucleophilic addition reactions, condensation reactions, and oxidation processes. These reactions are essential for synthesizing new compounds that could have therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(1-piperazino)-benzaldehydehydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with various biological receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance binding affinity and metabolic stability compared to bulkier chlorine substituents (e.g., chlorophenyl derivatives in ) .

- Aldehyde vs. Nitrile : The aldehyde group in the target compound offers a reactive site for further derivatization (e.g., Schiff base formation), whereas the acetonitrile group in ’s compound may confer rigidity or polarity .

- Piperazine vs. Piperidine : Piperazine’s secondary amine allows for hydrogen bonding, while piperidine (in ) offers a more lipophilic profile .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings :

- CNS Activity : Chlorophenyl-piperazine derivatives () are typically associated with dopamine/serotonin receptor modulation, contrasting with the antimicrobial focus of fluorine-containing analogs .

- Solubility : The hydrochloride salt of the target compound likely improves bioavailability compared to neutral chlorophenyl derivatives .

Biological Activity

3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride is a compound of significant interest in medicinal chemistry and proteomics research. Its unique structural characteristics, particularly the presence of a piperazine moiety and a fluorinated benzaldehyde group, contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride is C11H13ClFN2O, with a molecular weight of 244.7 g/mol. The compound features an aldehyde functional group, which is known for its reactivity in various biochemical processes.

This compound acts primarily as a cross-linking agent in proteomics, enabling the covalent linkage of protein molecules. This cross-linking stabilizes protein complexes and facilitates the study of protein-protein interactions within cellular environments. By employing mass spectrometry techniques post cross-linking, researchers can identify interacting protein pairs, providing insights into cellular signaling pathways and potential therapeutic targets.

Biological Activities

Research has indicated that compounds containing piperazine groups often exhibit diverse pharmacological properties. Specifically, studies have highlighted the following activities associated with 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride:

- Antidepressant Activity: Piperazine derivatives are frequently investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Antitumor Properties: Preliminary studies suggest that this compound may influence cancer cell proliferation and survival.

- CNS Activity: The unique fluorine substitution may enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.

Comparative Analysis

To better understand the uniqueness of 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-2-(1-piperazino)-benzaldehyde | Fluorinated benzaldehyde with piperazine | Potential CNS activity; unique fluorine substitution |

| 4-Fluoro-2-(1-piperazino)-benzaldehyde | Similar structure but fluorine at the 4-position | Different receptor binding profile |

| 3-Chloro-2-(1-piperazino)-benzaldehyde | Chlorine instead of fluorine; similar piperazine | Different reactivity due to chlorine |

| 3-Nitro-2-(1-piperazino)-benzaldehyde | Nitro group instead of fluorine; maintains piperazine | Potentially different biological activity |

This table illustrates how the specific substitution patterns in 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride contribute to its distinct chemical properties and biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of piperazine derivatives, including:

- Antidepressant Efficacy : A study demonstrated that certain piperazine derivatives could significantly reduce symptoms in animal models of depression by modulating serotonin receptors.

- Cancer Cell Proliferation : Research indicated that compounds similar to 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride exhibited inhibitory effects on tumor cell lines, suggesting potential for further development as anticancer agents.

- CNS Penetration : Investigations into the blood-brain barrier permeability showed that fluorinated compounds often have enhanced CNS activity due to their lipophilicity .

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-2-(1-piperazino)-benzaldehyde hydrochloride?

- Methodological Answer : The synthesis typically involves modular steps:

- Piperazine Functionalization : Introduce the piperazine moiety via nucleophilic substitution or reductive amination. For example, coupling 3-fluoro-2-chlorobenzaldehyde with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydrochloride Formation : Treat the free base with HCl in ethanol or MTBE to precipitate the hydrochloride salt .

- Cycloaddition Modifications : To diversify the core structure, [3+2] or [3+3] cycloadditions (e.g., with azomethine ylides or ethyl diazoacetate) can generate heterocyclic derivatives .

Key Considerations: Monitor reaction progress via TLC or LC-MS, and optimize stoichiometry to minimize byproducts like unreacted starting materials or over-alkylation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) and detect impurities (e.g., unreacted benzaldehyde or piperazine derivatives) .

- NMR : Confirm structural integrity via ¹H/¹³C NMR. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₁H₁₂FN₂O·HCl, calc. 242.09).

Q. What are the key considerations for ensuring stability during storage and handling?

- Methodological Answer :

- Storage : Store as a hydrochloride salt at –20°C in airtight, light-resistant containers to prevent hydrolysis of the aldehyde group or deliquescence .

- Handling : Use anhydrous solvents (e.g., dry DCM or THF) during reactions to avoid aldehyde hydration. For long-term stability, lyophilization is recommended .

Advanced Research Questions

Q. How can cycloaddition reactions be utilized to modify the benzaldehyde core for targeted applications?

- Methodological Answer : The aldehyde group enables diverse cycloadditions:

- [3+2] Cycloaddition : React with ethyl diazoacetate under Rh(II) catalysis to form dihydropyrazole derivatives, enhancing bioactivity (e.g., kinase inhibition) .

- [3+3] Cycloaddition : Use azomethine ylides (generated in situ from sarcosine and benzaldehyde) to synthesize polycyclic frameworks for medicinal chemistry .

Optimization: Screen solvents (toluene vs. DMF) and catalysts (e.g., Cu(OTf)₂) to improve regioselectivity and yield.

Q. What methodologies are effective in analyzing and resolving contradictory spectroscopic data for this compound?

- Methodological Answer :

- Dynamic NMR : Resolve piperazine conformational isomers (chair vs. boat) by variable-temperature ¹H NMR (e.g., –40°C to 60°C in DMSO-d₆) .

- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding patterns, particularly for hydrochloride salt forms .

- DFT Calculations : Model aldol condensation pathways or tautomerism to explain unexpected IR or NMR signals (e.g., enolization in acidic conditions) .

Q. What computational approaches predict the reactivity of the aldehyde group in complex reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Study solvation effects on aldehyde electrophilicity in polar aprotic vs. protic solvents .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites (e.g., aldehyde vs. fluorinated aryl ring) .

- QSPR Models : Correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with reaction rates in cross-coupling or condensation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.